molecular formula C8H10ClNO3 B578215 Ethyl 5-hydroxynicotinate hydrochloride CAS No. 1207194-50-0

Ethyl 5-hydroxynicotinate hydrochloride

Cat. No.: B578215
CAS No.: 1207194-50-0
M. Wt: 203.622
InChI Key: KBWSFBRAWVACQC-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxynicotinate hydrochloride: is a chemical compound with the molecular formula C8H10ClNO3. It is a derivative of nicotinic acid and is often used in various chemical and pharmaceutical research applications. This compound is known for its potential biological activities and is used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxynicotinate hydrochloride can be synthesized through the esterification of 5-hydroxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture at elevated temperatures to facilitate the formation of the ester. The resulting product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxynicotinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 5-hydroxynicotinate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5-hydroxynicotinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies on its mechanism of action are essential to fully understand its biological activities and potential therapeutic applications .

Comparison with Similar Compounds

  • Ethyl nicotinate
  • Ethyl 3-hydroxynicotinate
  • Ethyl 4-hydroxynicotinate

Comparison: Ethyl 5-hydroxynicotinate hydrochloride is unique due to the presence of the hydroxyl group at the 5-position of the nicotinic acid ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds. For example, the position of the hydroxyl group can influence the compound’s ability to interact with specific enzymes or receptors, thereby affecting its overall biological activity .

Biological Activity

Ethyl 5-hydroxynicotinate hydrochloride (EHNH) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

EHNH is characterized by the presence of a hydroxyl group at the 5-position of the nicotinic acid ring. This unique structural feature influences its reactivity and biological interactions. The molecular formula for EHNH is C8_8H9_9ClN2_2O3_3 with a molecular weight of 202.62 g/mol.

The biological activity of EHNH is primarily attributed to its interaction with various molecular targets:

  • Enzyme Modulation : EHNH may modulate the activity of specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.
  • Receptor Binding : The compound can bind to nicotinic acetylcholine receptors, similar to nicotine, which may influence neurotransmitter release and neuronal signaling .
  • Cell Signaling Alteration : By affecting cellular signaling pathways, EHNH can impact processes such as cell proliferation and apoptosis.

Antimicrobial Properties

EHNH has been investigated for its antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against:

  • Bacteria : EHNH exhibits inhibitory activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
  • Fungi : Preliminary data indicate that EHNH may also possess antifungal properties, although further studies are required to confirm these findings.

Anti-inflammatory Effects

Research indicates that EHNH may reduce inflammation through several mechanisms:

  • Cytokine Inhibition : Studies have shown that EHNH can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.
  • Oxidative Stress Reduction : The compound may also reduce oxidative stress by scavenging free radicals, thereby protecting cells from damage associated with inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of EHNH:

  • Antimicrobial Efficacy Study :
    • A study conducted on various bacterial strains showed that EHNH exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens. This suggests significant antimicrobial potential compared to standard antibiotics.
  • Anti-inflammatory Mechanism Investigation :
    • In an animal model of inflammation, administration of EHNH resulted in a significant decrease in paw edema compared to control groups. This effect was associated with reduced levels of inflammatory markers in serum.
  • Cell Culture Studies :
    • In vitro assays using human cell lines revealed that EHNH treatment led to decreased expression of inflammatory genes such as TNF-α and IL-6, supporting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of EHNH, it is essential to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityUnique Features
Ethyl NicotinateModerateLowLacks hydroxyl group at position 5
Ethyl 3-HydroxynicotinateHighModerateHydroxyl group at position 3
Ethyl 4-HydroxynicotinateModerateLowHydroxyl group at position 4
This compound HighHighHydroxyl group at position 5

Properties

IUPAC Name

ethyl 5-hydroxypyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)6-3-7(10)5-9-4-6;/h3-5,10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWSFBRAWVACQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693826
Record name Ethyl 5-hydroxypyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207194-50-0
Record name 3-Pyridinecarboxylic acid, 5-hydroxy-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207194-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-hydroxypyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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